LMD-009

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

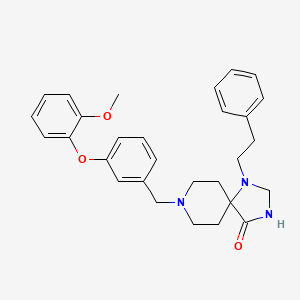

IUPAC Name |

8-[[3-(2-methoxyphenoxy)phenyl]methyl]-1-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decan-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H33N3O3/c1-34-26-12-5-6-13-27(26)35-25-11-7-10-24(20-25)21-31-18-15-29(16-19-31)28(33)30-22-32(29)17-14-23-8-3-2-4-9-23/h2-13,20H,14-19,21-22H2,1H3,(H,30,33) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRXASGVUQJVWMP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OC2=CC=CC(=C2)CN3CCC4(CC3)C(=O)NCN4CCC5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H33N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

471.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

LMD-009: A Deep Dive into its Mechanism of Action as a Selective CCR8 Agonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

LMD-009 is a novel, nonpeptide small molecule that has been identified as a potent and selective agonist for the C-C chemokine receptor 8 (CCR8)[1][2]. CCR8, a G protein-coupled receptor (GPCR), is predominantly expressed on T helper 2 (Th2) cells, regulatory T cells (Tregs), and is implicated in various inflammatory and immunological processes. The selective activation of CCR8 by this compound presents a promising therapeutic avenue for modulating immune responses. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular interactions, downstream signaling cascades, and the experimental methodologies used to elucidate its function.

Molecular Interaction with CCR8

This compound acts as a full agonist at the human CCR8 receptor, exhibiting efficacy comparable to the endogenous agonist, CCL1[1]. Its mechanism involves direct binding to a pocket within the transmembrane (TM) domains of CCR8, a region that shares considerable overlap with the binding sites of nonpeptide antagonists for other CC-chemokine receptors[1].

Cryo-electron microscopy studies have provided a high-resolution view of the this compound-CCR8-Gi complex, revealing the precise molecular interactions that drive receptor activation. This compound nestles into a binding pocket formed by TM helices 1, 2, 3, 4, 6, and 7[3]. The interaction is stabilized by a series of hydrogen bonds and hydrophobic contacts with key amino acid residues within this pocket.

A central feature of this compound is a positively charged amine, which forms a crucial interaction with the highly conserved glutamic acid residue, Glu2867.39, in TM7. Mutagenesis studies have confirmed the critical role of this residue; substitution of Glu286 with alanine results in a nearly 1000-fold decrease in the potency of this compound. In addition to this key electrostatic interaction, this compound also forms a hydrogen bond with Y1724.64.

Further stabilization of this compound within the binding pocket is achieved through hydrophobic interactions with a cluster of residues, including Y421.39, V1093.28, Y1133.32, and F2546.51. Notably, an alanine substitution of Phe254 in TM6 leads to a 19-fold gain-of-function for this compound, highlighting the nuanced role of this residue in modulating agonist activity. The specificity of this compound for CCR8 is attributed to the unique combination of these interacting residues, which are not conserved in other CC-chemokine receptors.

Signaling Pathways

Upon binding of this compound, CCR8 undergoes a conformational change, leading to the activation of intracellular G proteins. This compound has been shown to stimulate Gi-mediated signaling pathways, consistent with the canonical signaling of chemokine receptors. This activation triggers a cascade of downstream events, including the accumulation of inositol phosphates and the release of intracellular calcium, ultimately leading to cellular responses such as chemotaxis.

Quantitative Data Summary

The following tables summarize the key quantitative parameters that characterize the interaction of this compound with CCR8.

Table 1: Potency and Efficacy of this compound in Functional Assays

| Assay | Cell Line | Parameter | Value (nM) | Reference |

| Inositol Phosphate Accumulation | COS-7 (human CCR8) | EC50 | 11 | |

| Calcium Release | Chinese Hamster Ovary (CHO) | EC50 | 87 | |

| Chemotaxis | Lymphocyte L1.2 cells | EC50 | N/A |

Table 2: Binding Affinity of this compound for CCR8

| Assay | Cell Line | Parameter | Value (nM) | Reference |

| 125I-CCL1 Competition Binding | Lymphocyte L1.2 cells | Ki | 66 |

Experimental Protocols

Detailed methodologies for the key experiments used to characterize the mechanism of action of this compound are provided below.

Inositol Phosphate Accumulation Assay

This assay measures the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of inositol trisphosphate (IP3), as an indicator of Gq-coupled GPCR activation.

References

The Discovery and Synthesis of LMD-009: A Selective CCR8 Agonist

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

LMD-009 is a potent and selective nonpeptide agonist of the human C-C chemokine receptor 8 (CCR8), a G protein-coupled receptor (GPCR) implicated in various immunological processes. This document provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound. It includes a plausible synthetic route, detailed experimental protocols for key biological assays, and a summary of its activity. Furthermore, this guide illustrates the CCR8 signaling pathway and experimental workflows using detailed diagrams to facilitate a deeper understanding of its mechanism of action and preclinical evaluation.

Introduction

The C-C chemokine receptor 8 (CCR8) is predominantly expressed on T helper type 2 (Th2) cells and regulatory T cells (Tregs), playing a crucial role in immune responses.[1] Its involvement in inflammatory diseases and cancer has made it an attractive therapeutic target.[2][3] this compound, with the chemical name 8-[3-(2-methoxyphenoxy)benzyl]-1-phenethyl-1,3,8-triaza-spiro[4.5]decan-4-one, has emerged as a selective agonist for CCR8, demonstrating high potency in mediating downstream signaling events.[4] This guide serves as a technical resource for researchers engaged in the study of CCR8 modulators and the development of novel therapeutics targeting this receptor.

Physicochemical Properties of this compound

| Property | Value |

| Chemical Name | 8-[3-(2-methoxyphenoxy)benzyl]-1-phenethyl-1,3,8-triaza-spiro[4.5]decan-4-one |

| Molecular Formula | C29H33N3O3 |

| Molecular Weight | 471.59 g/mol |

| CAS Number | 950195-51-4 |

Synthesis of this compound

While a specific, detailed synthesis of this compound has not been publicly disclosed, a plausible synthetic route can be devised based on the synthesis of similar 1,3,8-triaza-spiro[4.5]decan-4-one derivatives. The proposed synthesis involves a multi-step process commencing with the formation of the core spirocyclic scaffold, followed by sequential N-alkylation to introduce the phenethyl and the 3-(2-methoxyphenoxy)benzyl moieties.

Proposed Synthetic Workflow

The synthesis can be conceptualized in three main stages:

-

Formation of the 1,3,8-triazaspiro[4.5]decan-4-one core: This is typically achieved through a multi-component reaction involving a protected piperidone, an amino acid derivative, and an isocyanide, or via a stepwise construction of the spirocyclic system.

-

Introduction of the phenethyl group: The first N-alkylation step involves the reaction of the spirocyclic core with a suitable phenethyl halide or an equivalent electrophile.

-

Introduction of the 3-(2-methoxyphenoxy)benzyl group: The final step is the second N-alkylation to attach the 3-(2-methoxyphenoxy)benzyl moiety to the remaining secondary amine on the spirocyclic core.

Biological Activity and Mechanism of Action

This compound is a selective agonist of CCR8 and does not show antagonist activity at other human chemokine receptors.[5] Its binding to CCR8 initiates a cascade of intracellular signaling events, characteristic of GPCR activation.

Quantitative Biological Data

| Assay | Cell Line | Parameter | Value (nM) |

| Inositol Phosphate Accumulation | COS-7 cells expressing human CCR8 | EC50 | 11 |

| Calcium Release | Chinese hamster ovary cells | EC50 | 87 |

| 125I-CCL1 Competition Binding | Lymphocyte L1.2 cells | Ki | 66 |

Data compiled from MedchemExpress.com and associated publications.

CCR8 Signaling Pathway

Upon agonist binding, CCR8 couples to intracellular G proteins, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions into the cytoplasm. This increase in intracellular calcium, along with the activation of protein kinase C (PKC) by DAG, culminates in various cellular responses, most notably chemotaxis, which is the directed migration of cells.

References

- 1. Frontiers | CCR8 Signaling via CCL1 Regulates Responses of Intestinal IFN-γ Producing Innate Lymphoid CelIs and Protects From Experimental Colitis [frontiersin.org]

- 2. CCR8 as a Therapeutic Novel Target: Omics-Integrated Comprehensive Analysis for Systematically Prioritizing Indications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bms.com [bms.com]

- 4. Chemokine Receptor CCR8 Is Required for Lipopolysaccharide-Triggered Cytokine Production in Mouse Peritoneal Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What are CCR8 modulators and how do they work? [synapse.patsnap.com]

LMD-009: A Technical Guide to a Potent and Selective CCR8 Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

LMD-009 is a potent and selective nonpeptide agonist of the C-C chemokine receptor 8 (CCR8), a G protein-coupled receptor (GPCR) implicated in various immunological processes. This document provides a comprehensive technical overview of this compound, encompassing its chemical structure, physicochemical properties, mechanism of action, signaling pathways, and detailed experimental protocols for its characterization. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals working on CCR8-targeted therapeutics.

Chemical Structure and Properties

This compound, with the IUPAC name 8-[3-(2-methoxyphenoxy)benzyl]-1-phenethyl-1,3,8-triaza-spiro[4.5]decan-4-one, is a synthetic small molecule that acts as a selective agonist for the human CCR8 receptor.[1][2] Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | 8-[3-(2-methoxyphenoxy)benzyl]-1-phenethyl-1,3,8-triaza-spiro[4.5]decan-4-one | [1] |

| Molecular Formula | C29H33N3O3 | [1] |

| Molecular Weight | 471.60 g/mol | [3] |

| CAS Number | 950195-51-4 | |

| SMILES | COC1=CC=CC=C1OC2=CC=CC(=C2)CN3CCC4(CC3)C(=O)NCN4CCC5=CC=CC=C5 | |

| Appearance | White to off-white solid |

Biological Activity and Mechanism of Action

This compound is a potent and selective agonist for the human CCR8 receptor, exhibiting no significant activity against other tested chemokine receptors. Its agonistic activity initiates a cascade of intracellular signaling events, leading to various cellular responses.

Binding to CCR8

This compound binds to a ligand-binding pocket on the extracellular side of the CCR8 transmembrane domain. Cryo-electron microscopy studies have revealed key amino acid residues within CCR8 that are crucial for the interaction with this compound. These include hydrogen bond interactions with E2867.39 and Y1724.64, and hydrophobic contacts with Y421.39, V1093.28, Y1133.32, and F2546.51. Notably, the glutamic acid residue at position 286 (E2867.39) in the seventh transmembrane helix is a critical anchor point for this compound binding, as its mutation to alanine results in a nearly 1000-fold decrease in potency.

Signaling Pathways

Upon binding to CCR8, this compound induces a conformational change in the receptor, leading to the activation of intracellular G proteins. This activation triggers downstream signaling cascades, primarily through the Gαi and Gαq pathways.

Caption: this compound induced CCR8 signaling pathway.

The primary downstream effects of this compound-mediated CCR8 activation are:

-

Inositol Phosphate Accumulation: Activation of Phospholipase C (PLC) by the Gαq subunit leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). The accumulation of IP3 is a hallmark of this pathway activation. This compound stimulates inositol phosphate accumulation with an EC50 value of 11 nM in COS-7 cells expressing the human CCR8 receptor.

-

Calcium Release: IP3 binds to its receptors on the endoplasmic reticulum (ER), triggering the release of stored intracellular calcium (Ca²⁺) into the cytoplasm. This transient increase in intracellular Ca²⁺ concentration is a key second messenger in many cellular processes. This compound mediates calcium release in Chinese hamster ovary cells with an EC50 value of 87 nM.

-

Chemotaxis: The integrated signaling events, including calcium mobilization and other G protein-mediated pathways, culminate in directed cell movement, or chemotaxis. This compound has been shown to induce migration of lymphocyte L1.2 cells.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of this compound.

Inositol Phosphate Accumulation Assay

This assay quantifies the production of inositol phosphates, a downstream product of Gαq-coupled GPCR activation.

Caption: Workflow for Inositol Phosphate Accumulation Assay.

Methodology:

-

Cell Culture: COS-7 cells are transiently transfected with a plasmid encoding the human CCR8 receptor. Transfected cells are seeded into 24-well plates.

-

Metabolic Labeling: Cells are incubated overnight with [³H]-myo-inositol in inositol-free medium to allow for its incorporation into cellular phosphoinositides.

-

Stimulation: The labeling medium is removed, and cells are pre-incubated with a buffer containing LiCl (to inhibit inositol monophosphatase). Subsequently, cells are stimulated with varying concentrations of this compound (e.g., 0-20 nM) for 90 minutes at 37°C.

-

Extraction: The stimulation is terminated by the addition of a cold acid solution (e.g., perchloric acid). The cell lysates are collected and neutralized.

-

Purification: The total inositol phosphates are separated from free inositol and glycerophosphoinositol by anion-exchange chromatography (e.g., using Dowex AG1-X8 columns).

-

Quantification: The amount of [³H]-inositol phosphates is determined by liquid scintillation counting. Data are then analyzed to determine the EC50 value.

Calcium Release Assay

This assay measures the transient increase in intracellular calcium concentration following receptor activation.

Methodology:

-

Cell Preparation: Chinese hamster ovary (CHO) cells or other suitable cell lines stably expressing human CCR8 are harvested and washed.

-

Dye Loading: Cells are incubated with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Indo-1 AM, in a physiological buffer. The acetoxymethyl (AM) ester form of the dye allows it to cross the cell membrane. Intracellular esterases cleave the AM group, trapping the fluorescent indicator inside the cell.

-

Stimulation and Measurement: The dye-loaded cells are placed in a fluorometer or a fluorescence plate reader. A baseline fluorescence is recorded, and then this compound (e.g., 0-100 nM) is added. The change in fluorescence intensity, which is proportional to the intracellular calcium concentration, is monitored over time (typically for 1 hour).

-

Data Analysis: The peak fluorescence response is measured and plotted against the concentration of this compound to determine the EC50 value.

Chemotaxis Assay

This assay assesses the ability of this compound to induce directed migration of cells expressing CCR8.

Methodology:

-

Cell Preparation: Lymphocyte L1.2 cells stably expressing human CCR8 are harvested, washed, and resuspended in a serum-free medium.

-

Assay Setup: A chemotaxis chamber (e.g., a Boyden chamber or a multi-well plate with a porous membrane insert) is used. The lower chamber is filled with medium containing various concentrations of this compound (e.g., 0.1 nM to 100 µM).

-

Cell Migration: A suspension of the CCR8-expressing cells is added to the upper chamber. The plate is then incubated for a specific period (e.g., 40 minutes) at 37°C to allow for cell migration through the porous membrane towards the chemoattractant in the lower chamber.

-

Quantification of Migrated Cells: The non-migrated cells on the upper side of the membrane are removed. The cells that have migrated to the lower side of the membrane are fixed, stained (e.g., with crystal violet), and counted under a microscope. Alternatively, migrated cells can be quantified using a fluorescent dye and a plate reader.

-

Data Analysis: The number of migrated cells is plotted against the concentration of this compound to generate a chemotactic response curve.

Conclusion

This compound is a valuable pharmacological tool for studying the biology of the CCR8 receptor. Its high potency and selectivity make it an excellent probe for elucidating the role of CCR8 in various physiological and pathological processes. The detailed chemical, biological, and methodological information provided in this guide serves as a foundational resource for researchers aiming to leverage this compound in their studies and for those involved in the development of novel therapeutics targeting the CCR8 pathway.

References

LMD-009: A Comprehensive Technical Analysis of its Binding Affinity for the Chemokine Receptor CCR8

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the binding affinity and functional activity of the nonpeptide agonist LMD-009 for the human chemokine receptor CCR8. The data and experimental protocols compiled herein are derived from peer-reviewed scientific literature to facilitate further research and development of CCR8-targeted therapeutics.

Core Quantitative Data Summary

The binding affinity and functional potency of this compound for CCR8 have been characterized through a variety of in vitro assays. The following table summarizes the key quantitative data, providing a comparative overview of its activity across different experimental contexts.

| Parameter | Value (nM) | Assay Type | Cell Line | Source |

| EC50 | 11 | Inositol Phosphate Accumulation | COS-7 | [1][2][3][4][5] |

| EC50 | 87 | Calcium Release | Chinese Hamster Ovary (CHO) / L1.2 | |

| EC50 | 11 - 87 | Chemotaxis, Inositol Phosphate Accumulation, Calcium Release | Multiple | |

| Ki | 66 | 125I-CCL1 Competition Binding | L1.2 |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Provided below are the experimental protocols for the key assays used to determine the binding and functional characteristics of this compound at the CCR8 receptor.

Inositol Phosphate Accumulation Assay

This assay quantifies the accumulation of inositol phosphates (IPs), a downstream second messenger, following G-protein coupled receptor (GPCR) activation.

Methodology:

-

Cell Culture and Transfection: COS-7 cells are cultured in an appropriate medium. The cells are then transiently transfected with a plasmid encoding the human CCR8 receptor.

-

Assay Execution: Following transfection, the cells are incubated with various concentrations of this compound, typically ranging from 0 to 20 nM. This incubation is performed for a duration of 90 minutes.

-

Quantification: After incubation, the reaction is terminated, and the cells are lysed. The accumulated inositol phosphates are then extracted and their levels are quantified, often using a scintillation counter after radiolabeling.

-

Data Analysis: The results are used to generate a dose-response curve, from which the EC50 value, representing the concentration of this compound that elicits a half-maximal response, is determined.

Calcium Release Assay

This functional assay measures the increase in intracellular calcium concentration, another key downstream event of CCR8 signaling, upon agonist stimulation.

Methodology:

-

Cell Preparation: Chinese Hamster Ovary (CHO) or lymphocyte L1.2 cells that have been stably transfected to express the human CCR8 receptor are utilized. These cells are then loaded with a calcium-sensitive fluorescent indicator dye.

-

Stimulation and Detection: The cells are exposed to a range of this compound concentrations, for instance, from 0 to 100 nM, for approximately 1 hour. The resulting change in intracellular calcium concentration is measured by detecting the change in fluorescence intensity.

-

Data Analysis: A dose-response curve is constructed by plotting the fluorescence signal against the corresponding this compound concentration. The EC50 value is then calculated from this curve.

Radioligand Competition Binding Assay

This assay directly measures the ability of this compound to displace a radiolabeled ligand from the CCR8 receptor, thereby determining its binding affinity (Ki).

Methodology:

-

Membrane Preparation: Cell membranes are isolated from L1.2 cells that stably express the human CCR8 receptor.

-

Competitive Binding: These membranes are then incubated with a constant concentration of the radiolabeled endogenous CCR8 agonist, 125I-CCL1, in the presence of increasing concentrations of unlabeled this compound.

-

Separation and Counting: After reaching binding equilibrium, the membrane-bound radioligand is separated from the unbound radioligand, typically through filtration. The radioactivity of the membrane-bound fraction is then measured.

-

Data Analysis: The data is used to plot a competition curve, which shows the displacement of 125I-CCL1 by this compound. From this curve, the IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is calculated and subsequently converted to the inhibition constant (Ki).

Signaling Pathways

This compound functions as a selective agonist for CCR8, mimicking the effects of the endogenous ligand, CCL1. Upon binding to CCR8, a G-protein coupled receptor, this compound initiates a cascade of intracellular signaling events. The primary pathway involves the activation of Gi proteins. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3). The increase in IP3 levels triggers the release of calcium from intracellular stores, leading to a transient increase in cytosolic calcium concentration. These signaling events ultimately mediate the cellular responses associated with CCR8 activation, such as chemotaxis.

Recent structural studies using cryo-electron microscopy have provided insights into the molecular interactions between this compound and CCR8. These studies have identified key amino acid residues within the CCR8 binding pocket that are crucial for the binding and activation by this compound. Notably, residues such as Y113, Y172, and E286 in CCR8 have been shown to be critical for the interaction with this compound and the subsequent mediation of calcium mobilization. Mutagenesis of these residues significantly diminishes the ability of this compound to activate the receptor, highlighting their importance in the agonist's mechanism of action.

References

An In-depth Technical Guide to the Downstream Signaling Pathways Activated by LMD-009

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core downstream signaling pathways activated by LMD-009, a selective nonpeptide agonist of the C-C chemokine receptor 8 (CCR8). This document summarizes key quantitative data, details relevant experimental methodologies, and presents visual diagrams of the signaling cascades to facilitate a deeper understanding of this compound's mechanism of action.

This compound selectively activates CCR8, a G-protein coupled receptor (GPCR), initiating a cascade of intracellular events. The primary and most well-documented downstream effects of this compound binding to CCR8 are the activation of the Gαi-mediated phospholipase C pathway, leading to inositol phosphate accumulation and calcium mobilization, and the stimulation of cell migration (chemotaxis). Furthermore, evidence suggests the involvement of the MAPK/ERK signaling pathway. This guide will delve into the specifics of these pathways and touch upon other potential signaling cascades implicated in CCR8 function.

Core Signaling Pathways

Gαi - Phospholipase C (PLC) - Inositol Phosphate and Calcium Mobilization Pathway

Activation of the Gαi subunit by the this compound-bound CCR8 receptor leads to the stimulation of Phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm. The resulting increase in intracellular calcium concentration, along with DAG, activates Protein Kinase C (PKC), which in turn phosphorylates a variety of downstream targets, leading to diverse cellular responses.

A Deep Dive into LMD-009: Mechanism and Role in T-Cell Migration

For Immediate Release

This technical guide provides an in-depth analysis of LMD-009, a potent and selective nonpeptide agonist of the C-C chemokine receptor 8 (CCR8). We will explore its mechanism of action, the critical signaling pathways it modulates to induce T-cell migration, and the experimental frameworks used to characterize its function. This document is intended for researchers, scientists, and professionals in drug development focused on immunology and oncology.

Introduction to this compound

This compound is a small molecule agonist that selectively targets CCR8, a G protein-coupled receptor (GPCR) predominantly expressed on T-cells, particularly regulatory T-cells (Tregs) and T-helper 2 (Th2) cells.[1][2] Its endogenous ligand is CCL1. This compound mimics the action of CCL1, functioning as a full agonist to initiate downstream signaling cascades that are pivotal for chemotaxis, the directed migration of cells in response to a chemical stimulus.[3][4] The selective activation of CCR8 by this compound makes it a valuable tool for studying T-cell trafficking and a potential candidate for therapeutic intervention in diseases where T-cell migration is a key factor.

Mechanism of Action and Molecular Interaction

This compound activates CCR8, leading to a series of intracellular events characteristic of chemokine receptor signaling. Upon binding, it induces a conformational change in the receptor, triggering the exchange of GDP for GTP on the associated Gα subunit of the heterotrimeric G-protein. This leads to the dissociation of the Gα and Gβγ subunits, which then activate downstream effectors.

Key signaling events initiated by this compound include:

-

Inositol Phosphate Accumulation: Activation of phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, causing the release of stored intracellular calcium (Ca2+).[5]

-

Chemotaxis: The integrated signaling output results in the reorganization of the actin cytoskeleton, leading to cell polarization and directed migration.

Structural studies have identified key amino acid residues within the CCR8 transmembrane domains that are crucial for the binding of this compound. Notably, a highly conserved glutamic acid residue, Glu(286), acts as a critical anchor point for this compound. The interaction is further stabilized by hydrophobic contacts with residues such as Y42, V109, Y113, and F254.

Quantitative Efficacy and Potency

This compound has been demonstrated to activate CCR8 with high potency and efficacy, comparable to the natural ligand CCL1. The following table summarizes the key quantitative metrics from in vitro studies.

| Assay Type | Cell Line / System | Parameter | Value | Reference(s) |

| Inositol Phosphate Accumulation | COS-7 cells expressing human CCR8 | EC₅₀ | 11 nM | |

| Calcium Release | Chinese Hamster Ovary (CHO) cells | EC₅₀ | 87 nM | |

| Competition Binding (¹²⁵I-CCL1) | Lymphocyte L1.2 cells | Kᵢ | 66 nM |

Signaling Pathways in this compound-Mediated T-Cell Migration

T-cell migration is a complex process that requires the dynamic remodeling of the actin cytoskeleton. The signaling cascade initiated by this compound binding to CCR8 converges on key regulators of actin polymerization. While direct studies linking this compound to the PI3K/Akt pathway are emerging, this pathway is a well-established downstream effector of chemokine receptors in lymphocytes.

The binding of this compound to CCR8 is hypothesized to activate the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. This activation leads to the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which acts as a docking site for proteins containing pleckstrin homology (PH) domains, such as Akt and PDK1. Activated Akt can then influence downstream effectors that control cell migration, including the Rho family of small GTPases like Rac1 and Cdc42. These GTPases are master regulators of the actin cytoskeleton, promoting the formation of lamellipodia and filopodia, which are essential structures for cell movement.

Key Experimental Protocols

Characterizing the effects of this compound on T-cell migration involves several standard immunological assays. Below are the generalized methodologies for these key experiments.

This assay quantitatively measures the directed migration of cells toward a chemoattractant.

-

Objective: To quantify the chemotactic response of CCR8-expressing T-cells to this compound.

-

Methodology:

-

CCR8-expressing cells (e.g., L1.2 lymphocytes or primary T-cells) are washed and resuspended in an appropriate assay buffer.

-

A solution of this compound at various concentrations is placed in the lower wells of a Transwell plate. The control well contains only the buffer.

-

A cell suspension (e.g., 2.5 x 10⁵ cells) is added to the upper chamber of the Transwell insert, which is separated from the lower well by a porous polycarbonate membrane (e.g., 5.0 µm pores).

-

The plate is incubated for a period (e.g., 1-4 hours) at 37°C to allow cell migration through the membrane.

-

The number of cells that have migrated into the lower chamber is quantified, typically by flow cytometry or cell counting.

-

Results are often expressed as a migration index (fold increase over control) or the percentage of input cells that migrated.

-

This assay measures the increase in cytosolic free calcium that occurs upon receptor activation.

-

Objective: To measure the ability of this compound to induce calcium flux in CCR8-expressing cells.

-

Methodology:

-

CCR8-expressing cells are loaded with a calcium-sensitive fluorescent indicator dye (e.g., Fura-2 AM or Fluo-4 AM).

-

The cells are washed to remove excess dye and resuspended in a suitable buffer.

-

A baseline fluorescence reading is established using a fluorometer or a flow cytometer.

-

This compound is added to the cell suspension, and the change in fluorescence intensity is recorded over time.

-

The increase in fluorescence corresponds to the rise in intracellular calcium concentration, indicating receptor activation.

-

This assay detects changes in the amount of filamentous actin (F-actin) within a cell, a hallmark of cytoskeletal rearrangement.

-

Objective: To determine if this compound stimulation leads to actin polymerization in T-cells.

-

Methodology:

-

T-cells are stimulated with this compound for various short time points (e.g., 0, 15, 30, 60 seconds).

-

The reaction is stopped, and cells are fixed and permeabilized.

-

Cells are stained with a fluorescently-labeled phalloidin conjugate (e.g., Phalloidin-FITC), which specifically binds to F-actin.

-

The mean fluorescence intensity (MFI) of the cell population is measured by flow cytometry. An increase in MFI indicates a net increase in F-actin content.

-

Conclusion and Future Outlook

This compound is a well-characterized, potent, and selective agonist for the CCR8 receptor. Its ability to induce robust T-cell migration through established signaling pathways, including calcium mobilization and cytoskeletal rearrangement, makes it an invaluable research tool. The detailed understanding of its interaction with CCR8 provides a strong foundation for the rational design of novel therapeutics. Future investigations should continue to delineate the precise downstream signaling networks, particularly the link to the PI3K/Akt/mTOR pathway, and explore the therapeutic potential of modulating the CCR8 axis in autoimmune diseases and oncology. As of late 2025, this compound appears to be a research compound, with no publicly available information indicating it has entered formal clinical development.

References

- 1. A role for CCR9 in T lymphocyte development and migration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Chemokine-Driven Migration of Pro-Inflammatory CD4+ T Cells in CNS Autoimmune Disease [frontiersin.org]

- 3. Molecular interaction of a potent nonpeptide agonist with the chemokine receptor CCR8 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

LMD-009 and CCR8 Interaction: A Foundational Research Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research concerning the interaction between the nonpeptide agonist LMD-009 and the C-C chemokine receptor 8 (CCR8). CCR8 is a G protein-coupled receptor (GPCR) that plays a significant role in immune cell trafficking and has emerged as a promising therapeutic target in immuno-oncology and inflammatory diseases. This compound serves as a potent and selective tool for probing CCR8 function and holds potential for therapeutic development. This document summarizes key quantitative data, details experimental methodologies, and visualizes the critical pathways and workflows involved in the study of the this compound-CCR8 axis.

Core Interaction and Functional Effects

This compound is a novel, small-molecule, nonpeptide agonist of CCR8.[1][2] It selectively stimulates CCR8 over other human chemokine receptors, demonstrating efficacy comparable to the endogenous agonist, CCL1.[1][3] The interaction of this compound with CCR8 initiates a cascade of intracellular signaling events, leading to key cellular responses such as chemotaxis, inositol phosphate accumulation, and calcium mobilization.[2]

Quantitative Data Summary

The following table summarizes the key quantitative parameters defining the interaction between this compound and CCR8, as reported in foundational studies.

| Parameter | Value | Cell Line/System | Assay Type | Reference |

| EC50 (Inositol Phosphate Accumulation) | 11 nM | COS-7 cells | Inositol Phosphate Accumulation | |

| EC50 (Calcium Release) | 87 nM | Chinese Hamster Ovary (CHO) cells | Calcium Release Assay | |

| Ki (Competition Binding vs. 125I-CCL1) | 66 nM | L1.2 cells | Radioligand Binding Assay |

Molecular Basis of Interaction

Site-directed mutagenesis studies have been instrumental in elucidating the molecular determinants of the this compound-CCR8 interaction. These studies have identified several key amino acid residues within the transmembrane domains of CCR8 that are critical for the binding and activation by this compound. A centrally located, positively charged amine in this compound is a common feature shared with many nonpeptide antagonists of chemokine receptors.

Notably, the glutamic acid residue at position 7.39 (E2867.39) in the seventh transmembrane helix serves as a crucial anchor point for this compound. Mutation of this residue to alanine results in a significant decrease in the potency of this compound. Other residues, including Y1133.32, Y1724.64, and F2546.51, have also been identified as playing important roles in the binding and activation of CCR8 by this compound. Recent cryo-electron microscopy (cryo-EM) structures of the this compound-CCR8-Gi complex have provided a detailed view of the binding pocket, confirming the interactions with these key residues.

Downstream Signaling Pathway

Upon binding of this compound, CCR8 undergoes a conformational change, leading to the activation of heterotrimeric G proteins, primarily of the Gi family. This initiates a downstream signaling cascade that is characteristic of many chemokine receptors.

Experimental Protocols

The characterization of the this compound and CCR8 interaction has relied on a suite of well-established in vitro assays. The following sections provide detailed methodologies for the key experiments cited in the foundational research.

Inositol Phosphate Accumulation Assay

This assay measures the accumulation of inositol phosphates (IPs), which are second messengers produced upon the activation of phospholipase C (PLC) downstream of Gq-coupled receptors, or Gi-coupled receptors co-transfected with a chimeric G protein like Gqi4myr.

Methodology:

-

Cell Culture and Transfection: COS-7 cells are transiently transfected with a plasmid encoding human CCR8. For Gi-coupled receptors, co-transfection with a plasmid for a promiscuous G-protein (e.g., Gqi4myr) that couples to the PLC pathway can be performed.

-

Metabolic Labeling: Twenty-four hours post-transfection, cells are incubated for 24 hours with myo-[3H]inositol to label the cellular phosphoinositide pools.

-

Stimulation: Cells are washed and then stimulated with varying concentrations of this compound or a control agonist (e.g., CCL1) in the presence of LiCl (which inhibits inositol monophosphatase) for a defined period (e.g., 90 minutes).

-

Extraction and Quantification: The reaction is terminated, and the cells are lysed. The total inositol phosphates are separated from free inositol using anion-exchange chromatography and quantified by liquid scintillation counting.

-

Data Analysis: Dose-response curves are generated by plotting the amount of accumulated IPs against the logarithm of the agonist concentration. The EC50 value is determined from these curves.

Calcium Release Assay

This assay measures the transient increase in intracellular calcium concentration ([Ca2+]i) that occurs upon GPCR activation and subsequent IP3-mediated release of Ca2+ from intracellular stores.

Methodology:

-

Cell Culture: Chinese hamster ovary (CHO) cells or other suitable cell lines stably expressing human CCR8 are used.

-

Fluorescent Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM, for a specified time at 37°C.

-

Stimulation and Measurement: The cells are washed and placed in a fluorometer or a fluorescence plate reader. Baseline fluorescence is recorded before the addition of this compound at various concentrations. The change in fluorescence intensity, which is proportional to the change in [Ca2+]i, is monitored over time.

-

Data Analysis: The peak fluorescence response is measured for each agonist concentration. Dose-response curves are constructed, and EC50 values are calculated.

Competition Binding Assay

This assay is used to determine the binding affinity (Ki) of an unlabeled ligand (this compound) by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Methodology:

-

Cell Preparation: Membranes are prepared from L1.2 cells stably expressing human CCR8.

-

Binding Reaction: A constant concentration of a radiolabeled CCR8 ligand (e.g., 125I-CCL1) is incubated with the cell membranes in the presence of increasing concentrations of unlabeled this compound.

-

Separation and Counting: The reaction is allowed to reach equilibrium. The membrane-bound radioligand is then separated from the unbound radioligand by rapid filtration through a glass fiber filter. The radioactivity retained on the filter is measured using a gamma counter.

-

Data Analysis: The specific binding of the radioligand is plotted against the concentration of the competing ligand (this compound). The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Chemotaxis Assay

This assay assesses the ability of this compound to induce the directed migration of cells expressing CCR8.

Methodology:

-

Cell Preparation: A suspension of L1.2 cells or other CCR8-expressing immune cells is prepared in a suitable migration buffer.

-

Assay Setup: A multi-well chemotaxis chamber (e.g., a Boyden chamber) with a microporous filter separating the upper and lower wells is used. The lower wells are filled with different concentrations of this compound or a control chemoattractant.

-

Cell Migration: The cell suspension is added to the upper wells, and the chamber is incubated for a period (e.g., 40 minutes) at 37°C to allow for cell migration through the filter towards the chemoattractant in the lower chamber.

-

Quantification of Migration: The number of cells that have migrated to the lower chamber is quantified, typically by cell counting using a flow cytometer or by lysing the migrated cells and measuring the activity of a cellular enzyme (e.g., acid phosphatase).

-

Data Analysis: The number of migrated cells is plotted against the concentration of this compound to generate a chemotactic dose-response curve.

Conclusion

The foundational research on the interaction between this compound and CCR8 has established this compound as a potent and selective agonist that activates canonical Gi-mediated signaling pathways. The quantitative data on its binding affinity and functional potency, coupled with a detailed understanding of the key molecular interactions, provide a solid basis for its use as a chemical probe to investigate CCR8 biology. The experimental protocols outlined in this guide offer a standardized framework for researchers to further explore the therapeutic potential of targeting the CCR8 pathway in various disease contexts.

References

LMD-009: A Technical Guide to its Impact on Intracellular Calcium Mobilization

For Researchers, Scientists, and Drug Development Professionals

Introduction

LMD-009 has been identified as a potent and selective nonpeptide agonist for the C-C chemokine receptor 8 (CCR8), a G protein-coupled receptor (GPCR).[1][2] Activation of CCR8 is implicated in various physiological and pathological processes, including immune responses and cancer. A key event following the activation of CCR8 by an agonist is the mobilization of intracellular calcium ([Ca2+]i), a critical second messenger that triggers a cascade of downstream cellular events. This technical guide provides an in-depth overview of the mechanism of action of this compound with a focus on its effect on intracellular calcium mobilization, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.

Mechanism of Action: this compound and CCR8 Signaling

This compound selectively binds to and activates CCR8.[1] As a GPCR, CCR8 activation by this compound initiates a well-defined signaling cascade. The receptor couples to Gq proteins, which in turn activate phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium into the cytoplasm.[3] This transient increase in intracellular calcium concentration is a hallmark of CCR8 activation by agonists like this compound.

Quantitative Data on this compound-Induced Calcium Mobilization

The potency of this compound in inducing intracellular calcium mobilization has been quantified in various cell-based assays. The half-maximal effective concentration (EC50) is a standard measure of a drug's potency.

| Compound | Assay Type | Cell Line | Potency (EC50) | Reference |

| This compound | Calcium Release | Chinese Hamster Ovary (CHO) cells | 87 ± 17 nM | [4] |

| This compound | Inositol Phosphate Accumulation | COS-7 cells | 11 nM | |

| This compound | Chemotaxis | Lymphocyte L1.2 cells | - | |

| CCL1 (endogenous agonist) | Calcium Release | L1.2 cells | Similar efficacy to this compound |

Signaling Pathway and Experimental Workflow Visualizations

To elucidate the complex processes involved, the following diagrams, created using the DOT language, visualize the signaling pathway of this compound and a typical experimental workflow for measuring intracellular calcium mobilization.

Caption: this compound signaling pathway leading to intracellular calcium mobilization.

Caption: Experimental workflow for intracellular calcium mobilization assay.

Experimental Protocols

Intracellular Calcium Mobilization Assay Using Fura-2 AM

This protocol is a generalized method for measuring changes in intracellular calcium concentration using the ratiometric fluorescent indicator Fura-2 AM.

Materials:

-

Cells expressing CCR8 (e.g., CHO-CCR8 or L1.2-CCR8 stable cell lines)

-

Cell culture medium

-

Fura-2 AM (acetoxymethyl ester)

-

Pluronic F-127

-

HEPES-buffered saline (HBS)

-

Probenecid (optional, to prevent dye leakage)

-

This compound stock solution

-

Fluorescence microplate reader or fluorescence microscope with dual-wavelength excitation capabilities (340 nm and 380 nm)

Procedure:

-

Cell Preparation:

-

Culture cells to 80-90% confluency in a T-75 flask.

-

Harvest the cells and seed them into a 96-well black, clear-bottom microplate at a suitable density. Allow cells to adhere overnight.

-

-

Fura-2 AM Loading:

-

Prepare a Fura-2 AM loading solution. A typical concentration is 2-5 µM Fura-2 AM with 0.02% Pluronic F-127 in HBS.

-

Remove the culture medium from the wells and wash once with HBS.

-

Add the Fura-2 AM loading solution to each well and incubate for 30-60 minutes at 37°C in the dark to allow for dye loading and de-esterification by intracellular esterases.

-

-

Washing:

-

After incubation, gently wash the cells twice with HBS (with or without probenecid) to remove extracellular Fura-2 AM.

-

Add fresh HBS to each well.

-

-

Measurement:

-

Place the microplate in a fluorescence plate reader.

-

Set the instrument to measure fluorescence emission at ~510 nm with alternating excitation at 340 nm and 380 nm.

-

Record a stable baseline fluorescence for 1-2 minutes.

-

Add varying concentrations of this compound to the wells using an automated injector if available.

-

Continue to record the fluorescence ratio (F340/F380) for several minutes to capture the peak calcium response and its subsequent decline.

-

-

Data Analysis:

-

The ratio of the fluorescence intensities at the two excitation wavelengths (340 nm/380 nm) is proportional to the intracellular calcium concentration.

-

Calculate the change in the fluorescence ratio from the baseline to the peak response for each concentration of this compound.

-

Plot the dose-response curve and calculate the EC50 value using appropriate software (e.g., GraphPad Prism).

-

Inositol Phosphate (IP) Accumulation Assay

This assay measures the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3, as a readout for Gq-coupled receptor activation. The IP-One HTRF® assay is a common method.

Materials:

-

Cells expressing CCR8

-

Cell culture medium

-

IP-One HTRF® assay kit (containing IP1-d2, anti-IP1-Cryptate, and stimulation buffer)

-

Lithium chloride (LiCl)

-

This compound stock solution

-

HTRF-compatible microplate reader

Procedure:

-

Cell Preparation:

-

Seed cells into a suitable microplate and culture until they reach the desired confluency.

-

-

Cell Stimulation:

-

Remove the culture medium and wash the cells.

-

Add stimulation buffer containing LiCl to each well. LiCl inhibits the degradation of IP1, allowing it to accumulate.

-

Add different concentrations of this compound to the wells.

-

Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

-

-

Detection:

-

Add the HTRF detection reagents (IP1-d2 and anti-IP1-Cryptate) to each well.

-

Incubate at room temperature for the time recommended by the manufacturer (typically 1 hour).

-

-

Measurement:

-

Read the plate on an HTRF-compatible reader. The HTRF signal is inversely proportional to the amount of IP1 produced.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of IP1.

-

Convert the HTRF signal from the experimental wells to IP1 concentrations using the standard curve.

-

Plot the dose-response curve for this compound and determine the EC50 value.

-

Conclusion

This compound is a potent agonist of CCR8 that effectively induces intracellular calcium mobilization through the canonical Gq-PLC-IP3 signaling pathway. The quantitative data and detailed protocols provided in this guide offer a comprehensive resource for researchers studying the pharmacology of this compound and its effects on cellular signaling. These methodologies are fundamental for the characterization of CCR8 agonists and antagonists in the context of drug discovery and development.

References

In-depth Technical Guide: Exploring the In Vitro Pharmacology and Investigational Status of LMD-009

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the currently available public information regarding the compound LMD-009. Extensive searches for in vivo pharmacokinetic data, including animal and human studies, did not yield any specific results. The information presented herein is based on in vitro studies characterizing the compound's mechanism of action and its interaction with its target receptor.

Executive Summary

This compound is a novel, nonpeptide agonist of the C-C chemokine receptor 8 (CCR8), a G protein-coupled receptor (GPCR) that plays a role in inflammatory responses. In vitro studies have demonstrated that this compound selectively and potently activates CCR8, inducing downstream signaling cascades. To date, no in vivo pharmacokinetic data for this compound, such as Cmax, Tmax, area under the curve (AUC), half-life, or bioavailability, has been published in the scientific literature. This guide provides a comprehensive overview of the available in vitro data on this compound, its mechanism of action, and general experimental protocols relevant to its characterization.

In Vitro Activity of this compound

This compound has been characterized as a selective and potent agonist for the human CCR8 receptor. Its activity has been assessed through various in vitro assays, and the key findings are summarized below.

| Parameter | Cell Line | Assay Type | Value | Citation |

| EC50 | COS-7 cells expressing human CCR8 | Inositol phosphate accumulation | 11 nM | [1][2] |

| EC50 | Chinese hamster ovary cells | Calcium release | 87 nM | [1][2] |

| Ki | Lymphocyte L1.2 cells | 125I-CCL1 competition binding | 66 nM | [1] |

| Agonist Activity | --- | Full agonist, with efficacy similar to the endogenous agonist CCL1 | --- | |

| Selectivity | --- | Selective for CCR8 over 19 other human chemokine receptors | --- |

Mechanism of Action and Signaling Pathway

This compound acts as an agonist at the CCR8 receptor. Upon binding, it is understood to induce a conformational change in the receptor, leading to the activation of intracellular G proteins. This initiates a downstream signaling cascade that includes inositol phosphate accumulation and calcium mobilization, ultimately leading to chemotaxis. The binding of this compound to CCR8 involves key interactions with specific amino acid residues within the transmembrane domains of the receptor.

Below is a diagram illustrating the proposed signaling pathway of this compound.

Caption: Signaling pathway of this compound upon binding to the CCR8 receptor.

Experimental Protocols

While specific in vivo pharmacokinetic protocols for this compound are not available, this section details the general methodologies for the key in vitro experiments cited in the literature.

Inositol Phosphate Accumulation Assay

This assay is used to determine the ability of a compound to activate Gq-coupled receptors, such as CCR8, leading to the production of inositol phosphates.

-

Cell Culture and Transfection: COS-7 cells are transiently transfected with a plasmid encoding the human CCR8 receptor.

-

Metabolic Labeling: The transfected cells are incubated with myo-[3H]inositol to label the cellular phosphoinositide pools.

-

Compound Stimulation: The cells are then stimulated with varying concentrations of this compound for a defined period (e.g., 90 minutes) in the presence of LiCl, which inhibits inositol monophosphatase.

-

Extraction and Quantification: The reaction is terminated, and the cells are lysed. The total inositol phosphates are separated by anion-exchange chromatography and quantified by liquid scintillation counting.

-

Data Analysis: The data are analyzed to determine the EC50 value, which represents the concentration of this compound that produces 50% of the maximal response.

Calcium Release Assay

This assay measures the ability of a compound to induce an increase in intracellular calcium concentration following receptor activation.

-

Cell Line: Chinese hamster ovary (CHO) cells stably expressing the human CCR8 receptor are typically used.

-

Fluorescent Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM.

-

Compound Addition: The dye-loaded cells are exposed to various concentrations of this compound.

-

Signal Detection: The change in fluorescence intensity, which is proportional to the intracellular calcium concentration, is measured using a fluorometric imaging plate reader or a similar instrument.

-

Data Analysis: The EC50 value is calculated from the concentration-response curve.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound to its target receptor.

-

Cell Preparation: Membranes are prepared from cells expressing the CCR8 receptor (e.g., L1.2 cells).

-

Competition Binding: The cell membranes are incubated with a fixed concentration of a radiolabeled ligand that binds to CCR8 (e.g., 125I-CCL1) and varying concentrations of the unlabeled competitor compound (this compound).

-

Separation and Counting: The bound radioligand is separated from the unbound radioligand by filtration. The amount of radioactivity bound to the membranes is then quantified using a gamma counter.

-

Data Analysis: The data are used to calculate the inhibitory constant (Ki), which reflects the affinity of this compound for the CCR8 receptor.

Hypothetical In Vitro Experimental Workflow

The following diagram illustrates a general workflow for the in vitro characterization of a novel compound like this compound.

Caption: General experimental workflow for in vitro characterization of this compound.

Conclusion and Future Directions

This compound is a potent and selective CCR8 agonist with well-characterized in vitro activity. The available data provide a strong foundation for its mechanism of action at the molecular and cellular levels. However, the lack of in vivo pharmacokinetic and efficacy data is a significant gap in the current understanding of this compound's potential as a therapeutic agent. Future research should prioritize in vivo studies in relevant animal models to determine the pharmacokinetic profile, safety, and efficacy of this compound. Such studies are essential to assess its drug-like properties and to guide any potential future clinical development.

References

Methodological & Application

Application Notes and Protocols for LMD-009 in Chemotaxis Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

LMD-009 is a potent and selective nonpeptide agonist for the C-C chemokine receptor 8 (CCR8), a G protein-coupled receptor (GPCR).[1][2] CCR8 is primarily expressed on T helper 2 (Th2) lymphocytes and is implicated in the recruitment of these cells to sites of inflammation. The interaction of this compound with CCR8 triggers a cascade of intracellular signaling events, leading to cellular responses such as calcium mobilization, inositol phosphate accumulation, and, most notably, chemotaxis—the directed migration of cells along a chemical gradient.[1][2][3] These characteristics make this compound a valuable tool for studying the role of CCR8 in immune responses and for the development of novel therapeutics targeting inflammatory and allergic diseases.

This document provides detailed protocols and application notes for utilizing this compound in in vitro chemotaxis assays, enabling researchers to effectively investigate its chemoattractant properties and the cellular mechanisms it governs.

This compound: Mechanism of Action

This compound selectively binds to and activates CCR8, mimicking the action of the endogenous ligand, CCL1. This activation stimulates downstream signaling pathways, including the activation of phospholipase C (PLC) and phosphoinositide 3-kinase (PI3K), leading to an increase in intracellular calcium and the activation of protein kinase C (PKC) and mitogen-activated protein kinases (MAPKs). This signaling cascade ultimately results in the reorganization of the actin cytoskeleton, leading to cell polarization and directed migration towards a higher concentration of this compound.

Data Presentation: this compound Biological Activity

The following table summarizes the key quantitative data for this compound, providing a clear reference for its potency and efficacy in various cellular assays.

| Parameter | Value | Cell Line | Assay Type | Reference |

| EC50 (Inositol Phosphate Accumulation) | 11 nM | COS-7 cells expressing human CCR8 | Inositol Phosphate Accumulation | |

| EC50 (Calcium Release) | 87 nM | Chinese Hamster Ovary (CHO) cells | Calcium Mobilization | |

| Ki (125I-CCL1 Competition) | 66 nM | L1.2 cells | Radioligand Binding | |

| Effective Concentration Range (Chemotaxis) | 0.1 nM - 100 µM | L1.2 cells | Cell Migration |

Experimental Protocols

Protocol 1: Boyden Chamber Chemotaxis Assay

This protocol describes a widely used method for quantifying the chemotactic response of cells to this compound using a Boyden chamber or Transwell® inserts.

Materials:

-

This compound (prepare a stock solution in DMSO and dilute in serum-free medium)

-

Chemotaxis-responsive cells expressing CCR8 (e.g., Hut78, L1.2, or primary Th2 lymphocytes)

-

Boyden chamber apparatus or 24-well plates with Transwell® inserts (e.g., 5.0 µm pore size for lymphocytes)

-

Cell culture medium (e.g., RPMI-1640) with and without serum

-

Bovine Serum Albumin (BSA)

-

Calcein-AM or other fluorescent cell viability dye

-

Fluorescence plate reader

Methodology:

-

Cell Preparation:

-

Culture CCR8-expressing cells to a density of approximately 1-2 x 106 cells/mL.

-

On the day of the experiment, harvest the cells and wash them once with serum-free medium.

-

Resuspend the cells in serum-free medium containing 0.1% BSA at a final concentration of 1 x 106 cells/mL.

-

-

Assay Setup:

-

Prepare serial dilutions of this compound in serum-free medium containing 0.1% BSA in the lower wells of the 24-well plate. Recommended concentration range: 0.1 nM to 1 µM.

-

Include a negative control (medium with 0.1% BSA and DMSO vehicle) and a positive control (a known chemoattractant for the cell type, such as CCL1).

-

Carefully place the Transwell® inserts into the wells, ensuring no air bubbles are trapped beneath the membrane.

-

Add 100 µL of the cell suspension (1 x 105 cells) to the upper chamber of each insert.

-

-

Incubation:

-

Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 1 to 4 hours. The optimal incubation time should be determined empirically for the specific cell type.

-

-

Quantification of Migrated Cells:

-

After incubation, carefully remove the Transwell® inserts from the plate.

-

To quantify the migrated cells in the lower chamber, add Calcein-AM to a final concentration of 4 µM and incubate for 30-60 minutes at 37°C.

-

Measure the fluorescence in the lower chamber using a fluorescence plate reader with excitation at 485 nm and emission at 520 nm.

-

-

Data Analysis:

-

Calculate the fold increase in migration compared to the negative control.

-

Plot the chemotactic response as a function of this compound concentration to determine the EC50.

-

Visualizations

Signaling Pathway of this compound through CCR8

Caption: this compound-induced CCR8 signaling pathway leading to chemotaxis.

Experimental Workflow for Boyden Chamber Assay

Caption: Workflow for the this compound Boyden chamber chemotaxis assay.

References

Application Notes and Protocols for LMD-009 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

LMD-009 is a potent and selective nonpeptide agonist of the human chemokine receptor CCR8.[1][2] As a G protein-coupled receptor (GPCR), CCR8 is primarily expressed on T helper 2 (Th2) cells, regulatory T cells (Tregs), and is implicated in inflammatory responses and immune modulation. This compound mimics the action of the endogenous CCR8 ligand, CCL1, by activating downstream signaling pathways.[2][3] These application notes provide an overview of this compound, its mechanism of action, and detailed protocols for its use in various cell culture-based assays.

Mechanism of Action

This compound selectively binds to and activates CCR8, leading to the initiation of intracellular signaling cascades.[2] This activation results in several key cellular responses, including:

-

Calcium Mobilization: Activation of CCR8 by this compound leads to a rapid and transient increase in intracellular calcium concentration ([Ca²⁺]i). This is a hallmark of GPCR activation and is mediated through the Gαq pathway, leading to the production of inositol phosphates.

-

Inositol Phosphate Accumulation: this compound stimulates the accumulation of inositol phosphates, a downstream signaling event following the activation of phospholipase C (PLC).

-

Chemotaxis: As a chemokine receptor agonist, this compound induces the directed migration of CCR8-expressing cells, a fundamental process in immune cell trafficking.

Recent structural studies have provided insights into the molecular interactions between this compound and CCR8, revealing key residues within the receptor's binding pocket that are crucial for agonist activity.

Quantitative Data Summary

The following table summarizes the effective concentrations of this compound observed in various in vitro cellular assays. These values can serve as a starting point for designing new experiments.

| Cell Line | Assay Type | Concentration Range | Effective Concentration (EC50/Ki) | Incubation Time | Reference |

| COS-7 cells (expressing human CCR8) | Inositol Phosphate Accumulation | 0-20 nM | EC50: 11 nM | 90 minutes | |

| Chinese Hamster Ovary (CHO) cells | Calcium Release | 0-100 nM | EC50: 87 nM | 1 hour | |

| Lymphocyte L1.2 cells | Cell Migration | 0.1 nM - 100 µM | Ki: 66 nM | 40 minutes | |

| Sf9 cells | Protein Expression and Purification | 1 µM (in culture medium) | Not Applicable | 48 hours |

Experimental Protocols

Protocol 1: In Vitro Calcium Mobilization Assay

This protocol describes how to measure the this compound-induced increase in intracellular calcium in CCR8-expressing cells.

Materials:

-

CCR8-expressing cells (e.g., CHO-K1 or HEK293 cells stably expressing CCR8)

-

Cell culture medium (e.g., DMEM/F12 with 10% FBS)

-

Fluorescent calcium indicator dye (e.g., Fluo-4 AM, Fura-2 AM)

-

Pluronic F-127

-

Assay buffer (e.g., HBSS with 20 mM HEPES)

-

This compound stock solution (in DMSO)

-

96-well black, clear-bottom microplate

-

Fluorescence plate reader with an injection system

Procedure:

-

Cell Seeding: Seed CCR8-expressing cells into a 96-well black, clear-bottom microplate at a density that will result in a confluent monolayer on the day of the experiment.

-

Dye Loading: On the day of the assay, remove the culture medium and load the cells with a fluorescent calcium indicator dye (e.g., 2 µM Fluo-4 AM with 0.02% Pluronic F-127 in assay buffer) for 1 hour at 37°C.

-

Washing: Gently wash the cells twice with assay buffer to remove excess dye.

-

Baseline Reading: Place the plate in the fluorescence plate reader and measure the baseline fluorescence for a short period (e.g., 30 seconds).

-

Compound Addition: Using the plate reader's injection system, add varying concentrations of this compound (prepared in assay buffer) to the wells.

-

Data Acquisition: Immediately after compound addition, continuously measure the fluorescence intensity over time (e.g., for 2-3 minutes) to capture the transient calcium flux.

-

Data Analysis: The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after compound addition. Plot the ΔF against the this compound concentration to determine the EC50 value.

Protocol 2: Chemotaxis (Cell Migration) Assay

This protocol outlines the procedure for assessing the chemotactic response of CCR8-expressing cells to this compound using a Boyden chamber or similar migration assay system.

Materials:

-

CCR8-expressing cells (e.g., lymphocyte cell line L1.2)

-

Chemotaxis medium (e.g., RPMI 1640 with 0.5% BSA)

-

This compound

-

Chemotaxis chamber (e.g., 96-well Transwell plate with 5 µm pore size polycarbonate membrane)

-

Cell viability stain (e.g., Calcein-AM)

-

Fluorescence plate reader

Procedure:

-

Cell Preparation: Resuspend CCR8-expressing cells in chemotaxis medium at a concentration of 1 x 10⁶ cells/mL.

-

Assay Setup:

-

In the lower chamber of the Transwell plate, add chemotaxis medium containing various concentrations of this compound. Include a negative control (medium alone) and a positive control (a known chemoattractant for the cells).

-

Carefully place the Transwell insert (upper chamber) into each well.

-

Add the cell suspension to the upper chamber.

-

-

Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 2-4 hours to allow for cell migration.

-

Cell Staining and Quantification:

-

After incubation, carefully remove the non-migrated cells from the top of the membrane with a cotton swab.

-

Stain the migrated cells on the bottom of the membrane with a fluorescent dye like Calcein-AM.

-

Quantify the fluorescence using a plate reader.

-

-

Data Analysis: The number of migrated cells is proportional to the fluorescence intensity. Plot the fluorescence intensity against the this compound concentration to generate a dose-response curve and determine the EC50 for chemotaxis.

Visualizations

Caption: this compound signaling pathway through the CCR8 receptor.

Caption: Experimental workflow for the calcium mobilization assay.

References

LMD-009: Application Notes and Protocols for Immunological Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

LMD-009 is a potent and selective nonpeptide agonist for the C-C chemokine receptor 8 (CCR8), a G protein-coupled receptor (GPCR) that plays a critical role in immune cell trafficking and function.[1][2] CCR8 is highly expressed on specific immune cell populations, most notably on tumor-infiltrating regulatory T cells (Tregs), making it a compelling target for cancer immunotherapy.[3][4][5] Additionally, CCR8 is implicated in Th2-mediated inflammatory responses and has been studied in the context of various autoimmune and allergic diseases.

These application notes provide an overview of this compound's utility in immunology research and detailed protocols for key in vitro assays to characterize its activity and explore the downstream consequences of CCR8 activation.

This compound: Mechanism of Action and Properties

This compound acts as a functional mimic of the endogenous CCR8 ligand, CCL1, initiating downstream signaling cascades upon binding to the receptor. This activation leads to a series of cellular responses, including chemotaxis, intracellular calcium mobilization, and inositol phosphate accumulation. The selective agonism of this compound for CCR8 allows for the targeted investigation of this receptor's role in various immunological processes.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound activity from published studies.

| Parameter | Value | Assay | Cell Line | Reference |

| EC₅₀ | 11 nM | Inositol Phosphate Accumulation | COS-7 (human CCR8 expressing) | |

| EC₅₀ | 87 nM | Calcium Release | Chinese Hamster Ovary (CHO) | |

| Kᵢ | 66 nM | ¹²⁵I-CCL1 Competition Binding | L1.2 cells |

Experimental Protocols

Sample Preparation and Storage

Preparation: this compound is typically supplied as a powder. For in vitro assays, it is recommended to prepare a stock solution in a suitable solvent such as dimethyl sulfoxide (DMSO).

Storage: The stock solution of this compound in DMSO can be stored at -20°C for up to a year or at -80°C for up to two years. It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles. For in vivo experiments, it is recommended to prepare fresh working solutions daily.

Protocol 1: In Vitro Chemotaxis Assay using Boyden Chamber

This protocol describes the assessment of cell migration towards a gradient of this compound.

Principle: The Boyden chamber assay utilizes a two-compartment chamber separated by a microporous membrane. Cells are placed in the upper chamber, and a chemoattractant, such as this compound, is placed in the lower chamber. The migration of cells through the pores towards the chemoattractant is quantified.

Materials:

-

CCR8-expressing cells (e.g., human regulatory T cells, Jurkat cells)

-

This compound

-

Chemotaxis medium (e.g., RPMI 1640 with 0.5% BSA)

-

Boyden chamber apparatus with polycarbonate membranes (5 µm pore size is suitable for lymphocytes)

-

Staining solution (e.g., Diff-Quik)

-

Microscope

Procedure:

-

Cell Preparation:

-

Culture CCR8-expressing cells to a sufficient density.

-

Prior to the assay, harvest the cells and wash them twice with chemotaxis medium.

-

Resuspend the cells in chemotaxis medium at a concentration of 1 x 10⁶ cells/mL.

-

-

Assay Setup:

-

Prepare serial dilutions of this compound in chemotaxis medium in the lower wells of the Boyden chamber. Include a negative control (medium only) and a positive control (a known chemoattractant for the cell type).

-

Add 100 µL of the cell suspension to the upper chamber of each well.

-

Incubate the chamber at 37°C in a 5% CO₂ incubator for 2-4 hours. The optimal incubation time should be determined empirically for the specific cell type.

-

-

Quantification of Migration:

-

After incubation, remove the upper chamber.

-

Wipe the non-migrated cells from the upper surface of the membrane with a cotton swab.

-

Fix the membrane with methanol and stain with a suitable staining solution.

-

Count the number of migrated cells on the lower surface of the membrane using a microscope. Count at least five high-power fields per membrane.

-

Data Analysis: Express the results as a chemotactic index, which is the fold increase in migrated cells in the presence of this compound compared to the negative control.

Experimental Workflow for Chemotaxis Assay

Caption: Workflow for the Boyden chamber chemotaxis assay.

Protocol 2: Intracellular Calcium Mobilization Assay

This protocol details the measurement of intracellular calcium flux in response to this compound stimulation using a fluorescent calcium indicator.

Principle: Activation of CCR8, a Gq-coupled receptor, leads to the release of calcium from intracellular stores. Fluorescent dyes like Fluo-4 AM can be loaded into cells, and their fluorescence intensity increases upon binding to free calcium, which can be measured over time using a fluorescence plate reader.

Materials:

-

CCR8-expressing cells (e.g., CHO-K1 cells stably expressing human CCR8)

-

This compound

-

Assay Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES)

-

Fluo-4 AM calcium indicator dye

-

Pluronic F-127 (for aiding dye solubilization)

-

Probenecid (to prevent dye leakage)

-

96-well or 384-well black, clear-bottom microplates

-

Fluorescence microplate reader with kinetic reading capabilities and automated injection

Procedure:

-

Cell Plating:

-

Seed CCR8-expressing cells into the microplate at a density of 40,000-80,000 cells/well (for a 96-well plate) and allow them to adhere overnight.

-

-

Dye Loading:

-

Prepare a dye-loading solution containing Fluo-4 AM, Pluronic F-127, and probenecid in Assay Buffer.

-

Remove the culture medium from the cells and add 100 µL of the dye-loading solution to each well.

-

Incubate the plate at 37°C for 1 hour, followed by a 15-30 minute incubation at room temperature, protected from light.

-

-

Calcium Flux Measurement:

-